Cas no 151038-96-9 (Doxorubicin-hydrazone-caproyl-maleimide)
도록소루비신-하이드라존-카프로일-말레이미드(Doxorubicin-hydrazone-caproyl-maleimide)는 표적 약물 전달 시스템을 위한 고도로 기능화된 화학 결합체입니다. 이 화합물은 독소루비신의 항암 활성을 유지하면서도 말레이미드 기를 통해 티올 기반의 생체 분자(예: 항체 또는 펩타이드)와 선택적으로 결합할 수 있습니다. 하이드라존 연결은 산성 환경(예: 종양 조직)에서 분해될 수 있어 표적 부위에서의 약물 방출이 가능합니다. 카프로일 스페이서는 분자 유연성을 제공하여 결합 효율을 향상시킵니다. 이 구조는 치료 지수를 높이고 부작용을 줄이는 표적 치료제 개발에 유용합니다.

151038-96-9 structure
상품 이름:Doxorubicin-hydrazone-caproyl-maleimide
Doxorubicin-hydrazone-caproyl-maleimide 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- DOXO-EMCH
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hy
- Doxorubicin-EMCH
- INNO-206
- INNO-206 (ALDOXORUBICIN)
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy
- 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic acid (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-hydroxyethylidene)hydrazide, (2S-cis)-
- Doxorubicin(6-maleimidocaproyl)hydrazone
- MC-Doxhzn
- N'-[(1E)-1-{4-[(3-Amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-2-tetracenyl}-2-hydroxyethylidene]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexane hydrazide
- (E)-N'-(1-((2R,4R)-4-((2S,4R,5R,6R)-4-aMino-5-hydroxy-6-Methyltetrahydro-2H-pyran-2-yloxy)-2,5,12-trihydroxy-7-Methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- aldoxorubicina
- aldoxorubicine
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- NSC784722
- N-((E)-(1-((2S,4S)-4-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)-2-hydroxyethylidene)amino)-6-(2,5-dioxopyrrol-1-yl)hexanamide
- Aldoxorubicin (USAN/INN)
- AKOS040733017
- ALDOXORUBICIN
- N'-((1E)-1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXOHEXOPYRANOSYL)OXY)-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-1,2,3,4,6,11-HEXAHYDROTETRACEN-2-YL(-2-HYDROXYETHYLIDENE)-6-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)HEXANOHYDRAZIDE
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-hydroxyethylidene)hydrazide, (2S-cis)-
- DA-63004
- N'-((E)-1-((2S,4S)-4-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- Aldoxorubicin (USAN)
- ALDOXORUBICIN [WHO-DD]
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (2E)-2-(1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- CHEMBL2107818
- 1361644-26-9
- AKOS030526452
- Aldoxorubicin [USAN]
- N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide
- NSC-784722
- N'-((1E)-1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXOHEXOPYRANOSYL)OXY)-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-1,2,3,4,6,11-HEXAHYDROTETRACEN-2-YL(-2-HYDROXYETHYLIDENE)-6-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)HEXANOHYDRAZIDE
- D10383
- HY-16261
- BRD-K68928792-001-01-6
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- DA-64457
- MS-31315
- (6-MALEIMIDOCAPROYL)HYDRAZONE OF DOXORUBICIN
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-(4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE, (2S-CIS)-
- BRD-K68928792-001-02-4
- 151038-96-9
- OBMJQRLIQQTJLR-LBMCFUDOSA-N
- SCHEMBL15221892
- ALDOXORUBICIN [INN]
- DB06013
- aldoxorubicinum
- INNO206
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- EX-A3971
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (2E)-2-(1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- CS-1186
- Doxorubicin-hydrazone-caproyl-maleimide
-
- MDL: MFCD15146982
- 인치: InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+/t17-,20-,22-,27-,32+,37-/m0/s1
- InChIKey: OBMJQRLIQQTJLR-USGQOSEYSA-N
- 미소: [H][C@@]1(O[C@H]2C[C@@](/C(CO)=N\NC(CCCCCN3C(C=CC3=O)=O)=O)(O)CC(C2=C4O)=C(O)C5=C4C(C6=C(OC)C=CC=C6C5=O)=O)O[C@@H](C)[C@@H](O)[C@@H](N)C1
계산된 속성
- 정밀분자량: 750.275
- 동위원소 질량: 750.275
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 15
- 중원자 수량: 54
- 회전 가능한 화학 키 수량: 12
- 복잡도: 1510
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 1
- 토폴로지 분자 극성 표면적: 268A^2
- 소수점 매개변수 계산 참조값(XlogP): 1.3
실험적 성질
- 밀도: 1.60
- 비등점: °Cat760mmHg
- 플래시 포인트: °C
- 굴절률: 1.708
Doxorubicin-hydrazone-caproyl-maleimide 보안 정보
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 보안 지침: S23;S24/25
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
Doxorubicin-hydrazone-caproyl-maleimide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-5mg |
DOXO-EMCH |
151038-96-9 | 98% | 5mg |
¥1360.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-10mg |
DOXO-EMCH |
151038-96-9 | 98% | 10mg |
¥1753.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-50mg |
DOXO-EMCH |
151038-96-9 | 98% | 50mg |
¥6755.00 | 2023-09-09 | |
TRC | D558040-50mg |
Doxorubicin-hydrazone-caproyl-maleimide |
151038-96-9 | 50mg |
$1315.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032366-100mg |
DOXO-EMCH,98% |
151038-96-9 | 98% | 100mg |
¥16124 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032366-20mg |
DOXO-EMCH,98% |
151038-96-9 | 98% | 20mg |
¥4944 | 2024-05-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-100mg |
DOXO-EMCH |
151038-96-9 | 98% | 100mg |
¥11044.00 | 2023-09-09 | |
Ambeed | A797485-5mg |
Doxo-emch |
151038-96-9 | 99+% | 5mg |
$171.0 | 2023-06-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124959-20mg |
DOXO-EMCH |
151038-96-9 | 20mg |
¥3,999.00 | 2021-05-25 | ||
A2B Chem LLC | AA76296-100mg |
Doxo-emch |
151038-96-9 | 97% | 100mg |
$864.00 | 2024-04-20 |
Doxorubicin-hydrazone-caproyl-maleimide 관련 문헌
-
Zhenbao Li,Dan Li,Qingsong Li,Cong Luo,Jing Li,Longfa Kou,Dong Zhang,Haotian Zhang,Songyan Zhao,Qiming Kan,Jie Liu,Peng Zhang,Xiaohong Liu,Yinghua Sun,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2681
-
Ronghua Ni,Jianhua Zhu,Zhiyuan Xu,Yun Chen J. Mater. Chem. B 2020 8 1290
-
Chao Liang,Ligeng Xu,Guosheng Song,Zhuang Liu Chem. Soc. Rev. 2016 45 6250
-
Zhibo Liu,Xiaoyuan Chen Chem. Soc. Rev. 2016 45 1432
-
Ruyi Wang,Zhongtao Zhang,Bowen Liu,Jingwei Xue,Fulei Liu,Tongzhong Tang,Wenyuan Liu,Feng Feng,Wei Qu Biomater. Sci. 2021 9 3621
151038-96-9 (Doxorubicin-hydrazone-caproyl-maleimide) 관련 제품
- 1427325-65-2((5-methoxy-1-naphthyl)(1-pentyl-1h-indol-3-yl)methanone)
- 1344818-52-5(4-4-(1H-pyrazol-1-yl)phenylbut-3-en-2-one)
- 891449-08-4({2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1241688-03-8(N-(4-Chlorophenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide)
- 1413431-07-8(Ivacaftor (4-tertbutyl-d9) (Major))
- 955536-32-0(N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylnaphthalene-1-carboxamide)
- 2172260-31-8(4-amino-5-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-2-one)
- 2172602-48-9(2-1-(4-hydroxybutyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 19848-58-9(3-hydrazinyl-2,5-dimethylpyrazine)
- 941960-67-4(4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:151038-96-9)Doxorubicin-hydrazone-caproyl-maleimide

순결:99%
재다:100mg
가격 ($):1670.0